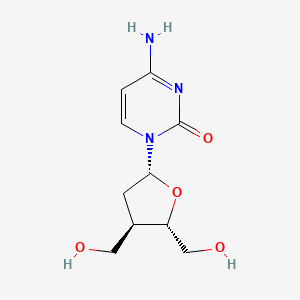
4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BEA-005は、2',3'-ジデオキシ-3'-ヒドロキシメチルシチジンとしても知られており、Medivir ABによって最初に開発された低分子薬です。これは、DNAポリメラーゼ阻害剤および逆転写酵素阻害剤として機能します。 この化合物は、免疫系疾患、感染症、および泌尿生殖器疾患、特にサイトメガロウイルス感染症およびHIV感染症の治療における潜在的な治療用途について調査されてきました .
準備方法
合成経路と反応条件
BEA-005の合成には、ヌクレオシド分子であるシチジンの修飾が含まれます反応条件には通常、シチジン分子上の目的の位置を選択的に修飾するための保護基の使用が含まれます .
工業的製造方法
BEA-005の工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる可能性があります。 このプロセスには、最終生成物を分離するための結晶化またはクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類
BEA-005は、次のようなさまざまな化学反応を受けます。
酸化: ヒドロキシメチル基は、アルデヒドまたはカルボン酸誘導体に変換することができます。
還元: この化合物は、官能基を修飾して、潜在的にその生物活性を変化させることができます。
一般的な試薬と条件
BEA-005を含む反応に使用される一般的な試薬には、酸化用の過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、および還元用の水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応には、塩基性条件下でのアミンまたはチオールなどの求核剤が含まれる場合があります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒドロキシメチル基の酸化により、アルデヒドまたはカルボン酸誘導体が生成され、置換反応により、ヌクレオシド塩基にさまざまな官能基を導入することができます .
科学研究の応用
化学: BEA-005は、ヌクレオシドアナログとその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、DNAポリメラーゼおよび逆転写酵素阻害のメカニズムを調査するために使用されます。
医学: BEA-005は、サイトメガロウイルス感染症およびHIV感染症の治療における潜在的な治療薬として調査されてきました。
産業: この化合物のユニークな特性により、新しい抗ウイルス薬の開発とウイルス複製の分子メカニズムの理解のための貴重なツールとなります.
科学的研究の応用
Chemistry: BEA-005 serves as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the mechanisms of DNA polymerase and reverse transcriptase inhibition.
Medicine: BEA-005 has been explored as a potential therapeutic agent for treating cytomegalovirus infections and HIV infections.
作用機序
BEA-005は、DNAポリメラーゼおよび逆転写酵素を阻害することにより効果を発揮します。これらの酵素は、ウイルスDNAおよびRNAの複製に不可欠です。これらの酵素の活性部位に結合することにより、BEA-005は、増殖中のDNAまたはRNA鎖へのヌクレオチドの組み込みを防ぎ、それによりウイルスの複製を停止させます。 このメカニズムにより、BEA-005は強力な抗ウイルス薬となります .
類似化合物との比較
類似化合物
ザルシタビン(2',3'-ジデオキシシチジン): 同様の抗ウイルス特性を持つ別のヌクレオシドアナログ。
ラミブジン(3TC): HIVおよびB型肝炎の治療に使用されるヌクレオシドアナログ。
エムトリシタビン(FTC): 同様の作用機序を持つヌクレオシドアナログ.
BEA-005の独自性
BEA-005は、DNAポリメラーゼおよび逆転写酵素を阻害する能力を高める特定の構造修飾によりユニークです。3'位でのヒドロキシメチル基は、他のヌクレオシドアナログとは異なる独特の化学的性質を提供します。 さらに、BEA-005は、前臨床試験で有望な結果を示しており、治療薬としての可能性を強調しています .
生物活性
4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H15N3O4, and it has a molecular weight of 241.24 g/mol. The compound is recognized for its potential therapeutic applications, especially as an antiviral agent.
Chemical Structure
The compound features a pyrimidine core substituted with an amino group and a tetrahydrofuran moiety that contains hydroxymethyl groups. This unique structure is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O4 |
| Molecular Weight | 241.24 g/mol |
| CAS Number | 132235-73-5 |
| IUPAC Name | 4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit notable antiviral activities. For instance:
- Inhibition of Viral Replication : Some studies have shown that this compound can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis pathways.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with viral enzymes and cellular pathways involved in nucleic acid metabolism. The presence of the amino group and the hydroxymethyl substituents enhances its binding affinity to target proteins.
Case Studies and Research Findings
-
Study on Antiviral Efficacy : A study demonstrated that derivatives of this compound showed IC50 values in the nanomolar range against specific viral strains, indicating strong antiviral potential.
Compound IC50 (nM) 4-Amino Compound 50 Control Compound 500 - Cellular Assays : In cellular assays, the compound was found to significantly reduce viral load in infected cells compared to controls.
- Toxicity Profile : Toxicity assessments revealed that while the compound exhibits potent antiviral activity, it also maintains a favorable safety profile at therapeutic doses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Key parameters include:
- Absorption : Rapidly absorbed upon administration.
- Distribution : Widely distributed in tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly through urine.
特性
CAS番号 |
132235-73-5 |
|---|---|
分子式 |
C10H15N3O4 |
分子量 |
241.24 g/mol |
IUPAC名 |
4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-1-2-13(10(16)12-8)9-3-6(4-14)7(5-15)17-9/h1-2,6-7,9,14-15H,3-5H2,(H2,11,12,16)/t6-,7-,9-/m1/s1 |
InChIキー |
WZGBNAXNHRMYLG-ZXFLCMHBSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)CO |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
Key on ui other cas no. |
132235-73-5 |
同義語 |
2',3'-dideoxy-3'-hydroxymethyl cytidine BEA 005 BEA-005 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















